2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact structure can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound is an off-white powder with a savoury, meat-like aroma . It is soluble in non-polar organic solvents but insoluble in water . It is sparingly soluble in ethanol . The molecular weight of this compound is 447.495.Scientific Research Applications
Anticancer Potential
One significant application of compounds related to 2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is in anticancer research. In a study by Al-Sanea et al. (2020), compounds with structural similarities demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, including lung and breast cancer lines (Al-Sanea et al., 2020).
Antioxidant Activity
Compounds structurally related to this compound have been studied for their antioxidant properties. Chakraborty et al. (2016) found that similar compounds derived from red seaweed showed potential as antioxidants, with activities comparable to commercial antioxidants (Chakraborty et al., 2016).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-17-7-9-18(10-8-17)14-28-16-26-23-19(24(28)31)13-27-29(23)12-11-25-22(30)15-33-21-6-4-3-5-20(21)32-2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKDMLVTBQOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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